Flufenoxuron

Catalog No.
S600240
CAS No.
101463-69-8
M.F
C21H11ClF6N2O3
M. Wt
488.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenoxuron

CAS Number

101463-69-8

Product Name

Flufenoxuron

IUPAC Name

N-[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C21H11ClF6N2O3

Molecular Weight

488.8 g/mol

InChI

InChI=1S/C21H11ClF6N2O3/c22-12-8-10(21(26,27)28)4-7-17(12)33-11-5-6-16(15(25)9-11)29-20(32)30-19(31)18-13(23)2-1-3-14(18)24/h1-9H,(H2,29,30,31,32)

InChI Key

RYLHNOVXKPXDIP-UHFFFAOYSA-N

SMILES

Array

solubility

In xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/L, 25 °C)
Solubility in g/100 mL at 20 °C: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6
In water, 3.8 ug/L (deionized water)
In water, 4.0X10-6 g/L at 25 °C
In water, 0.0186 (pH 4); 0.00152 (pH 7); 0.00373 (pH 9) mg/L (25 °C)

Synonyms

N-[[[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-fluorophenyl]amino]carbonyl]-2,6-difluorobenzamide; Cascade; Cascade (Pesticide); WL 115110

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=C(C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)F)F

The exact mass of the compound Flufenoxuron is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.11e-09 min xylene 6, n-hexane 0.11, cyclohexane 95, dichloromethane 18.8, methanol 3.5, acetone 73.8 (all in g/l, 25 °c)solubility in g/100 ml at 20 °c: hexane 0.012; octan-1-ol 1.12; methanol 3.55; dichloromethane 18.7; cyclohexane 96.4; dimethyl sulfoxide 287; dimethyl formamide 287; acetone 73.6in water, 3.8 ug/l (deionized water)in water, 4.0x10-6 g/l at 25 °cin water, 0.0186 (ph 4); 0.00152 (ph 7); 0.00373 (ph 9) mg/l (25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Flufenoxuron (CAS: 101463-69-8) is an advanced benzoylurea insect growth regulator (IGR) that functions as a potent chitin synthesis inhibitor. Unlike early-generation analogs, flufenoxuron is distinguished by its high lipophilicity (logP = 4.0) and extremely low aqueous solubility (1.36 µg/L at pH 7), which dictate its formulation into specialized emulsifiable and suspension concentrates [1]. In procurement and material selection, it is primarily evaluated for its dual-action efficacy, providing simultaneous control over both lepidopteran insects and phytophagous mites, a critical operational advantage for integrated pest management formulations [1].

Generic substitution with baseline benzoylureas, such as diflubenzuron or lufenuron, frequently fails in complex agricultural and veterinary applications due to critical gaps in target spectrum and environmental persistence. While standard in-class substitutes are strictly insecticidal, flufenoxuron possesses pronounced acaricidal activity, preventing molting in mite juvenile stages [1]. Furthermore, its specific hydrolytic profile—remaining highly stable at acidic to neutral pH but degrading rapidly under alkaline conditions—requires deliberate pH buffering during formulation that generic, more water-soluble substitutes do not demand [1]. Consequently, replacing flufenoxuron with a common analog often results in formulation failure or the need to procure an additional acaricide to achieve the same field efficacy.

Comparative Larvicidal Efficacy (LC50) Against Resistant Strains

In head-to-head toxicity assays against 3rd instar larvae of Musca domestica, flufenoxuron demonstrated significantly higher lethal efficacy compared to lufenuron. The LC50 for flufenoxuron was established at 140.95 ppm, whereas lufenuron required a much higher concentration of 332.46 ppm to achieve the same mortality [1]. This represents a 2.3-fold increase in toxicity for flufenoxuron.

Evidence DimensionLarvicidal LC50
Target Compound Data140.95 ppm (Flufenoxuron)
Comparator Or Baseline332.46 ppm (Lufenuron)
Quantified Difference2.36x lower LC50 (higher toxicity) for Flufenoxuron
Conditions3rd instar larvae of Musca domestica

Allows formulators to utilize lower active ingredient loadings to achieve equivalent mortality, optimizing raw material costs.

Induction of Pupal Water Loss and Developmental Disruption

Beyond standard chitin inhibition, flufenoxuron induces severe physiological stress in target pupae. When applied at 1000 ppm, flufenoxuron caused a peak pupal water loss of 69.79% and prolonged pupal duration to 14.71 days, significantly outperforming both hexaflumuron and lufenuron in disrupting the developmental cycle [1].

Evidence DimensionPupal Water Loss
Target Compound Data69.79% water loss at 1000 ppm (Flufenoxuron)
Comparator Or BaselineLower water loss rates (Hexaflumuron / Lufenuron)
Quantified DifferenceHighest desiccation rate among tested CSIs
Conditions1000 ppm application on M. domestica pupae

Provides a secondary physical mortality mechanism (desiccation) that is highly valuable for breaking the reproductive cycle of resistant pest populations.

Hydrolytic Stability and pH-Dependent Processability

Flufenoxuron exhibits a highly pH-dependent degradation profile that dictates formulation parameters. At 50 °C, the compound is hydrolytically stable with a half-life exceeding 1 year at pH 5 and pH 7. However, at pH 9, over 87% of the active ingredient degrades within 5 days[1]. This strict pH boundary requires specific buffering in commercial emulsifiable concentrates.

Evidence DimensionHydrolytic Half-Life at 50 °C
Target Compound Data>1 year (at pH 5 and 7)
Comparator Or Baseline<5 days for >87% degradation (at pH 9)
Quantified DifferenceExtreme stability shift between neutral and alkaline conditions
ConditionsAqueous hydrolysis at 50 °C across pH 5, 7, and 9

Forces procurement teams to source compatible acidic/neutral buffers and avoid alkaline co-formulants to ensure product shelf-life.

Acaricidal Spectrum Expansion vs. Baseline IGRs

Unlike baseline benzoylureas such as diflubenzuron, which are predominantly insecticidal, flufenoxuron possesses high levels of acaricidal activity. It actively interferes with chitin production during the cuticle development of juvenile phytophagous mites [1]. This dual-action capability allows a single active ingredient to replace a two-component (insecticide + acaricide) tank mix.

Evidence DimensionTarget Pest Spectrum
Target Compound DataInsects + Phytophagous Mites (Flufenoxuron)
Comparator Or BaselineInsects only (Diflubenzuron baseline)
Quantified DifferenceAddition of acaricidal efficacy
ConditionsField and greenhouse application on juvenile stages

Enables the procurement and formulation of broad-spectrum products that reduce the need for end-users to purchase separate mite-control agents.

Consolidated Broad-Spectrum Crop Protection Formulations

Due to its dual insecticidal and acaricidal activity, flufenoxuron is the optimal active ingredient for emulsifiable concentrates targeting mixed infestations on pome fruit, citrus, and tea. It eliminates the need to procure and co-formulate a separate acaricide, streamlining the manufacturing process[1].

Low-Dose Public Health and Veterinary Baits

Leveraging its superior LC50 (140.95 ppm) and high pupal desiccation rates (69.79% water loss) against Musca domestica, flufenoxuron is ideal for high-efficacy larvicidal baits. The lower required active ingredient loading reduces bulk chemical costs while effectively breaking the lifecycle of resistant fly populations [2].

Long-Residual Foliar Suspension Concentrates

Because of its high lipophilicity (logP = 4.0) and exceptional hydrolytic stability (>1 year half-life) at pH 5–7, flufenoxuron is highly suited for weather-resistant foliar sprays. Formulators must procure acidic to neutral buffering agents to maintain this stability and prevent the rapid degradation observed under alkaline conditions [1].

Color/Form

Colorless crystals
White crystalline solid

XLogP3

6.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

488.0362389 Da

Monoisotopic Mass

488.0362389 Da

Heavy Atom Count

33

Density

Relative density = 1.57 g/mL

LogP

log Kow = 6.16

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides, hydrogen fluoride and hydrogen chloride/.

Melting Point

169-172 °C (decomposes)

UNII

OD068OSS0N

GHS Hazard Statements

H362: May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Flufenoxuron is a benzoylurea type acaricide/insecticide which inhibits chitin biosynthesis (MOA Group 15) in nymphal mites and caterpillars.

Vapor Pressure

6.52X10-9 mPa /SRC: 4.89X10-14 mm Hg/ at 20 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

101463-69-8

Absorption Distribution and Excretion

/In rats/ Flufenoxuron exhibited a dose-dependant absorption following a single low dose (3.5 mg/kg) or single high dose (350 mg/kg). At the high dose, saturated absorption was observed. Approximately 86% of the low dose and 1% of the high dose was absorbed in 168 hours, the majority of which occurred within 48 hours. For the difluorobenzene ring test article, urine was a major route of excretion in the low-dose group, but not in the high-dose group (<1%). Conversely, 93-102% of the high dose and 4-19% of the low dose was eliminated in feces. Elimination via expired air was insignificant. Biliary excretion using the aniline ring label showed that all the radioactivity in the feces of females and 40% of that in males are biliary excretion products. Although, the majority of both urinary and fecal excretion occurred within 48 hours, excretion by both routes was biphasic, with slower phase occurring throughout the post-exposure, resulting in accumulation in adipose tissue. This phenomenon was probably due to entero-hepatic circulation. Accumulation of radioactivity in muscle and adipose tissue 4 hours post dosing with 3.5 mg/kg benzyl label was 30% and 42%, respectively. At 168 hours post dose, these values were 6% and 19%, respectively, suggesting an accumulation in the adipose tissue. High doses of both labels resulted in negligible tissue burden (<0.3%) indicating saturation absorption.

Metabolism Metabolites

Metabolism proceeds via hydrolysis to a benzoic acid and aryloxyphenylurea and aryoxyaniline moieties.
The metabolic fate of flufenoxuron was determined using two radiolabeled positions (aniline and difluorobenzene ring). Flufenoxuron exhibited a dose-dependant absorption following a single low dose (3.5 mg/kg) or single high dose (350 mg/kg). ... For the flufenoxuron aniline ring test article, the parent and a total of 10 urinary metabolites accounted for approximately 5% of the administered dose, and were considered non-significant. Fecal excretion of metabolites was quantitatively greater with parent compound accounting for the greatest portion of radioactivity. However, most fecal metabolites represented < 1% of the administered dose. Both [4-(2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy)-2-fluorophenyl urea] and [4- (2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy)-2-fluoroaniline] were detected in the feces and urine following administration of the aniline ring labeled test article. Unextractable residues accounted for 7-8% of the dose. The major urinary metabolite of [14C- 2,6-difluorobenzene]flufenoxuron was the corresponding benzoic acid which, over 48 hours, accounted for 10-12% of the administered dose. Difluorobenzamide (<1%) was also detected in the urine along with unknown components all of which individually represented <1% of the dose. The only component detected in the feces of rats given the 2,6-difluorobenzene label was the parent compound. The results of the metabolism characterization studies with both label positions suggest that metabolism of flufenoxuron proceeds via hydrolysis to a benzoic acid metabolite, a phenyl urea metabolite ( 4-[2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy]-2-fluorophenyl urea), an aniline metabolite (4-[2-chloro, alpha,alpah,alpha-trifluoro-p-tolyoxy]-2-fluoroaniline), and subsequently several minor components.

Wikipedia

Flufenoxuron

Use Classification

Acaricides, Insecticides

Methods of Manufacturing

Flufenoxuron is produced by reaction of 2-fluoro-4-hydroxyaniline in KOH-containing dimethyl sulfoxide with 3,4-dichlorotrifluoromethyltoluene to give the corresponding phenoxyaniline, which is treated with 2,6-difluorophenyl isocyanate.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies flufenoxuron (technical grade) as Class III: slightly hazardous; Main Use: insecticide.

Analytic Laboratory Methods

An adequate HPLC/ultraviolet (UV) method (SAMS 432-3) and liquid chromatography (LC)/mass spectrometry (MS)/MS method (BASF Method 544/0) are available for collecting data on flufenoxuron residues in/on plant commodities. The limit of quantification (LOQ) for flufenoxuron in/on plant commodities is 0.05 ppm for the HPLC/ UV method and 0.01 ppm for the LC/ MS/MS method. Method SAMS 432-3, which is also the proposed enforcement method for plant commodities, has been radio-validated and undergone a successful independent laboratory validation (ILV) trial.
Adequate HPLC/UV methods are also available for collecting data on flufenoxuron residues in milk (Method SAMS 486-1) and livestock tissues (Method SAMS 457-2). The validated LOQ for flufenoxuron is 0.01 ppm in milk, 0.3 ppm in fat, and 0.1 ppm in other tissues.
Product by LC. Residues by HPLC.

Storage Conditions

Store under cool, dry conditions.

Dates

Last modified: 08-15-2023

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